molecular formula C3H6N2 B7820511 2-Pyrazoline CAS No. 36118-45-3

2-Pyrazoline

Cat. No.: B7820511
CAS No.: 36118-45-3
M. Wt: 70.09 g/mol
InChI Key: MCGBIXXDQFWVDW-UHFFFAOYSA-N
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Description

2-Pyrazoline is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in various fields such as chemistry, biology, and medicine due to its unique structural and electronic properties .

Mechanism of Action

Target of Action

2-Pyrazoline is a five-membered heterocycle containing two adjacent nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an anti-inflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB, an antipsychotic agent), and betazole (an H2-receptor agonist) .

Mode of Action

The pharmacological activity of this compound is based on the suppression of prostaglandin biosynthesis from arachidonic acid via the inhibition of cyclooxygenases (COXs) and thromboxane synthase with a different degree of selectivity . It also involves the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the arachidonic acid pathway. The compound acts by suppressing the biosynthesis of prostaglandins from arachidonic acid, thereby inhibiting the enzymes cyclooxygenases (COXs) and thromboxane synthase . It also affects the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key enzymes in the arachidonic acid pathway, this compound can reduce the production of inflammatory mediators like prostaglandins and leukotrienes . This can help to alleviate inflammation and associated symptoms in the body.

Biochemical Analysis

Biochemical Properties

2-Pyrazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are areas of ongoing investigation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBIXXDQFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870460
Record name 4,5-Dihydro-1H-pyrazole
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-98-8, 36118-45-3
Record name 2-Pyrazoline
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Record name 2-Pyrazoline
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Record name Pyrazoline
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Record name 4,5-Dihydro-1H-pyrazole
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Record name 4,5-dihydro-1H-pyrazole
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Record name Pyrazoline
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Record name 2-PYRAZOLINE
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Synthesis routes and methods

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrazoline
Reactant of Route 2
2-Pyrazoline
Customer
Q & A

Q1: What is the basic chemical structure of 2-pyrazoline?

A1: this compound is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms (at positions 1 and 2), and a carbon-carbon double bond between positions 2 and 3.

Q2: How are this compound derivatives typically characterized?

A2: Common characterization techniques include:

  • Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are widely employed to confirm the structure of synthesized 2-pyrazolines. [, , , , , , , , ]
  • Elemental analysis: This confirms the elemental composition of the synthesized compounds. [, , ]
  • X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles. []

Q3: What are some notable spectroscopic features of 2-pyrazolines?

A3: Key features include:

    Q4: Do 2-pyrazolines exhibit fluorescence?

    A4: Yes, many 1,3,5-trisubstituted-2-pyrazolines display fluorescence, often in the blue region of the visible spectrum when excited with UV light. This property has been investigated using UV-Vis and emission spectroscopy. [, , , ]

    Q5: What factors influence the fluorescence properties of 2-pyrazolines?

    A5: Factors include:

    • Substituents: The type and position of substituents on the pyrazoline ring significantly impact fluorescence quantum yields and Stokes shifts. For example, bulky groups in the ortho, ortho' positions of the phenyl rings at positions 1 and/or 3 can lead to large Stokes shifts without significant decreases in fluorescence quantum yields. [, , ]
    • Solvent: The polarity of the solvent can influence the fluorescence quantum yield and Stokes shift. [, ]

    Q6: What are the common methods for synthesizing 2-pyrazolines?

    A6: A prevalent method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines under various conditions:

    • Acid-catalyzed: Reactions conducted in acetic acid are commonly employed. [, , , ]
    • Base-catalyzed: Reactions utilizing sodium hydroxide or potassium hydroxide as catalysts have also been reported. [, ]
    • Microwave-assisted: Microwave irradiation can accelerate the reaction and improve yields. [, ]
    • Ultrasound-assisted: Ultrasound irradiation can enhance reaction rates and yields. []

    Q7: Can other synthetic approaches be used to prepare 2-pyrazolines?

    A7: Yes, alternative methods include:

    • Reaction of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines: This approach allows access to various 1-substituted this compound derivatives. []
    • Intramolecular Michael addition: α,β-unsaturated hydrazones, generated from phosphinyl or phosphonyl hydrazones, can undergo intramolecular Michael addition to yield 2-pyrazolines. []
    • Reaction of isocyanates or isothiocyanates with butyraldazine: This method provides access to 1-substituted 2-pyrazolines. []

    Q8: What are the known biological activities of this compound derivatives?

    A8: 2-Pyrazolines exhibit a wide range of pharmacological activities, including:

    • Antimicrobial activity: Numerous studies have demonstrated the antibacterial and antifungal activities of this compound derivatives against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. [, , , , , , ]
    • Anticancer activity: Research suggests that 2-pyrazolines possess potent anticancer activity against various cancer cell lines, including leukemia (K562) and colon cancer (HCT116). [, , ]
    • Anti-inflammatory activity: Some 2-pyrazolines have shown promising anti-inflammatory activity in vitro. [, ]
    • Antioxidant activity: Certain this compound derivatives have demonstrated antioxidant properties in vitro. []
    • Other activities: 2-Pyrazolines have also been investigated for their potential analgesic, anti-depressant, anti-anxiety, and anti-platelet aggregation activities. [, , ]

    Q9: How do 2-pyrazolines exert their biological effects?

    A9: The mechanisms of action vary depending on the specific biological activity and the substituents present on the this compound ring. Some possible mechanisms include:

    • Inhibition of bacterial enzymes: 2-Pyrazolines may target essential enzymes involved in bacterial growth and survival. []
    • Interaction with tubulin: Some 2-pyrazolines can bind to tubulin, a protein crucial for cell division, and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. []
    • Modulation of neurotransmitter systems: this compound derivatives may interact with neurotransmitter systems, such as the serotonergic and dopaminergic systems, to exert antidepressant and anti-anxiety effects. []

    Q10: Are there any specific structural features of 2-pyrazolines that contribute to their biological activities?

    A10: Yes, structure-activity relationship (SAR) studies have identified several key features that influence the biological activity of 2-pyrazolines:

    • Substituents at the 1-, 3-, and 5-positions: The type and position of substituents on the pyrazoline ring play a crucial role in determining the potency and selectivity of these compounds. [, , , , , , , ]
    • Presence of other heterocyclic moieties: Incorporating additional heterocyclic rings, such as thiazole, furan, or quinoline, can enhance the biological activity of 2-pyrazolines. [, , , ]
    • Stereochemistry: The stereochemistry of the this compound ring can also affect biological activity. []

    Q11: How is computational chemistry used in this compound research?

    A11: Computational techniques are valuable tools for:

    • Structure optimization: Determining the most stable conformations of this compound derivatives. []
    • Molecular docking: Predicting the binding modes and affinities of 2-pyrazolines to target proteins, such as enzymes and receptors. [, , ]
    • Quantitative structure-activity relationship (QSAR) studies: Establishing correlations between the chemical structure of 2-pyrazolines and their biological activities to guide the design of more potent and selective compounds. [, ]

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